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molecular formula C15H18O3 B8410047 (RS)-3-oxo-3-(1,2,3,4-tetrahydro-naphthalen-2-yl)-propionic acid ethyl ester

(RS)-3-oxo-3-(1,2,3,4-tetrahydro-naphthalen-2-yl)-propionic acid ethyl ester

Cat. No. B8410047
M. Wt: 246.30 g/mol
InChI Key: MRXFPPLCDBADGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06440995B1

Procedure details

A solution of malonic acid monoethyl ester (3.8 g, 29 mmol) in THF (80 ml) was cooled to −78° C. n-BuLi (36 ml, 58 mmol, 1.6 M in hexane) was added dropwise so that the temperature of the reaction mixture at the end the addition was −5° C. After 5 min. stirring at −5° C., reaction mixture was cooled to −65° C. and treated with a solution of (RS)-1,2,3,4-tetrahydro-naphthalene-2-carbonyl chloride (3.2 g, 16.5 mmol) in THF. Mixture was stirred for 10 min. at −65° C. and then added to a stirring mixture containing Et2O (200 ml) and 1N HCl (100 ml). Aqueous phase was extracted with Et2O (2×150 ml). Combined organic phases were washed successively with a saturated solution of NaHCO3 (100 ml) and NaCl (100 ml), dried over Na2SO4 and concentrated to provide (RS)-3-oxo-3-(1,2,3,4-tetrahydro-naphthalen-2-yl)-propionic acid ethyl ester (3.8 g, 93%) as a light brown oil, MS: m/e=246 (M+).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([OH:8])=O)[CH3:2].[Li]CCCC.[CH2:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:18][CH2:17][CH:16]1C(Cl)=O.Cl>C1COCC1.CCOCC>[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6](=[O:8])[CH:21]1[CH2:22][CH2:23][C:24]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:20]1)[CH3:2]

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C)OC(CC(=O)O)=O
Name
Quantity
36 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
C1C(CCC2=CC=CC=C12)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
After 5 min. stirring at −5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise so that the temperature of the reaction mixture at the end
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
was −5° C
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −65° C.
STIRRING
Type
STIRRING
Details
Mixture was stirred for 10 min. at −65° C.
Duration
10 min
ADDITION
Type
ADDITION
Details
added to a stirring mixture
EXTRACTION
Type
EXTRACTION
Details
Aqueous phase was extracted with Et2O (2×150 ml)
WASH
Type
WASH
Details
Combined organic phases were washed successively with a saturated solution of NaHCO3 (100 ml) and NaCl (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(CC(C1CC2=CC=CC=C2CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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